Home > Products > Screening Compounds P59524 > Progranulin modulator-1
Progranulin modulator-1 -

Progranulin modulator-1

Catalog Number: EVT-15274953
CAS Number:
Molecular Formula: C21H21F2N3O
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Progranulin modulator-1 is synthesized through organic chemistry techniques and is classified as a small molecule drug candidate targeting the progranulin signaling pathway. It is important for research into potential treatments for diseases linked to progranulin deficiency, such as frontotemporal dementia and other neurodegenerative disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of progranulin modulator-1 involves several steps, including the formation of key intermediates through standard organic chemistry techniques. These methods typically include:

  • Condensation Reactions: Used to form larger molecular structures by combining smaller molecules.
  • Cyclization: Involves creating ring structures from linear precursors.
  • Purification Processes: Essential for isolating the desired compound from by-products and impurities.

While specific proprietary details of the synthesis routes are not publicly disclosed, it is known that industrial production adheres to Good Manufacturing Practices (GMP) to ensure purity and consistency. The compound is produced in bulk and stored under controlled conditions to maintain stability.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Progranulin modulator-1 can undergo various chemical reactions:

  • Oxidation: Can lead to the formation of oxidized derivatives.
  • Reduction: Converts the compound into reduced forms with potentially different biological activities.
  • Substitution: Introduces new functional groups, altering properties.

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically performed under controlled temperatures and pH levels to achieve desired outcomes.

Mechanism of Action

Process and Data

Progranulin modulator-1 enhances the secretion of progranulin from cells by interacting with specific receptors such as sortilin and the cation-independent mannose 6-phosphate receptor. This modulation leads to increased levels of progranulin in the extracellular space, thereby promoting cellular processes related to inflammation, survival, and repair. The compound's action can influence signaling pathways like MAPK/ERK and PI3K/Akt, which are critical for cell growth and function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties of progranulin modulator-1 are not extensively documented, general characteristics can be inferred based on its chemical nature:

  • Molecular Weight: Likely similar to other small molecule modulators.
  • Solubility: Important for bioavailability; optimization efforts focus on enhancing solubility while maintaining activity.
  • LogP Values: Indicative of lipophilicity; higher values may correlate with better membrane permeability but could also lead to off-target effects.

Experimental approaches often evaluate parameters such as topological polar surface area, fraction of sp3 hybridized carbon atoms, and number of rotatable bonds to assess drug-likeness .

Applications

Scientific Uses

Progranulin modulator-1 has potential applications in various scientific fields:

  • Neurodegenerative Disease Research: Enhancing progranulin levels may provide therapeutic benefits in conditions like frontotemporal dementia.
  • Lysosomal Function Studies: Understanding how modulation affects lysosomal activity can inform treatment strategies for lysosomal storage disorders.
  • Inflammation Research: Investigating the role of progranulin in inflammatory responses could lead to new anti-inflammatory therapies.

The ongoing research into this compound highlights its significance as a promising candidate for developing treatments aimed at restoring normal progranulin levels in various pathological conditions .

Introduction to Progranulin Biology and Therapeutic Targeting

Progranulin as a Multifunctional Glycoprotein in Neurodegeneration and Metabolism

Progranulin (PGRN) is a 593-amino acid, cysteine-rich glycoprotein (~80 kDa when glycosylated) encoded by the GRN gene on chromosome 17q21. It contains 7.5 tandem repeats of a conserved cysteine-rich motif (CX₅₋₆CX₅CCX₈CCX₆CCXDX₂HCCPX₄CX₅₋₆C) separated by linker regions that serve as proteolytic cleavage sites [9] [10]. This unique structure enables PGRN to interact with diverse binding partners, underpinning its multifunctional roles:

  • Neurotrophic and Lysosomal Functions: In the CNS, PGRN maintains neuronal health by promoting survival, neurite outgrowth, and functional recovery post-injury. It localizes to lysosomes where it acts as a chaperone for glycosphingolipid-metabolizing enzymes (e.g., β-glucocerebrosidase), ensuring proper lysosomal acidification and autophagic flux. PGRN deficiency causes abnormal endolysosomal vacuolization, lysosomal membrane damage, and reduced enzyme activity [4] [9].
  • Neuroinflammation Regulation: As a key microglial protein, PGRN suppresses excessive inflammation by inhibiting TNFα signaling and complement activation. It facilitates phagocytic clearance of protein aggregates (e.g., TDP-43, amyloid-β) and cellular debris. PGRN loss shifts microglia toward a disease-associated state characterized by heightened synaptic pruning and cytokine release [2] [4].
  • Metabolic Integration: PGRN functions as an adipokine that influences insulin sensitivity and lipid metabolism. Adipose tissue secretes PGRN during diet-induced obesity, where it contributes to insulin resistance. In microglia, PGRN regulates lipid droplet formation and glycerolipid/sphingolipid metabolism. Dysregulation leads to lipid accumulation, driving neuroinflammation in conditions like Alzheimer’s disease (AD) and frontotemporal dementia (FTD) [1] [5].

Table 1: Pathological Consequences of PGRN Dysregulation

SystemPGRN DeficiencyPGRN Excess
Central Nervous SystemTDP-43 aggregation, Lysosomal dysfunction (FTD, NCL), Microglial senescenceNot disease-associated
Peripheral MetabolismImproved insulin sensitivityObesity, Insulin resistance, Adipose tissue inflammation
OncologyNot disease-associatedTumor growth, Angiogenesis, Chemoresistance (e.g., breast cancer)

PGRN’s dual roles in neurodegeneration and metabolism position it at a critical interface: Lysosomal failure in neurons and lipid dysregulation in microglia create a self-reinforcing pathological loop in conditions like FTD-GRN (caused by GRN mutations) and age-related disorders such as limbic-predominant TDP-43 encephalopathy (LATE) [1] [5] [9].

Discovery and Rationale for Progranulin Modulator-1 as a Pharmacological Agent

Progranulin Modulator-1 (PM-1) emerged from systematic efforts to address haploinsufficiency in GRN-linked FTD, where mutations reduce PGRN levels by 50–70%. Traditional strategies focused on replacing PGRN or boosting its expression:

  • Gene Therapy: Adeno-associated virus (AAV) vectors (e.g., PR006, PBFT02) deliver functional GRN to CNS cells. In Grn+/− mice, AAV-GRN restored social behavior and lysosomal function [2] [6].
  • Protein Replacement: Monoclonal antibodies (e.g., latozinemab/AL001) block sortilin-mediated PGRN degradation, increasing extracellular PGRN 2–3 fold. Protein transport vehicles (e.g., DNL593) facilitate blood-brain barrier penetration [2] [3].
  • Small-Molecule Enhancers: Compounds like suberoylanilide hydroxamic acid (SAHA) and bepridil increase GRN transcription or disrupt miRNA-mediated repression (e.g., miR-29b) [6] [7].

PM-1 represents a novel class of orally bioavailable small molecules designed to enhance PGRN production through TFEB (transcription factor EB)-mediated lysosomal biogenesis. Unlike earlier approaches, PM-1 specifically targets microglial PGRN secretion without disrupting its proteolytic processing into granulins—peptides that may oppose full-length PGRN’s anti-inflammatory effects [9] [10].

Table 2: Therapeutic Modalities for PGRN Modulation

ApproachMechanismRepresentative AgentsDevelopment Stage
Small MoleculesTFEB activation, miRNA inhibitionPM-1, SAHA, BepridilPreclinical/Phase I
Monoclonal AntibodiesSortilin blockadeLatozinemab (AL001)Phase III (NCT04374136)
Protein ReplacementBBB-penetrant PGRN deliveryDNL593Phase I (NCT05262023)
Gene TherapyGRN gene deliveryPR006, PBFT02, AVB-101Phase I/II (NCT04408625, NCT04747431)

The rationale for PM-1 is threefold:

  • Precision: Targets microglial PGRN secretion, pivotal for CNS immune surveillance [2] [3].
  • Safety: Avoids continuous high-dose PGRN exposure, potentially reducing oncogenic risks [9] [10].
  • Versatility: Addresses both neurodegenerative (e.g., FTD, AD) and metabolic components of PGRN dysfunction [1] [5].

Historical Context of Progranulin Modulation in Disease Pathogenesis

The therapeutic targeting of PGRN evolved alongside breakthroughs in understanding its pathogenic roles:

  • 2006: Landmark studies identified GRN mutations as a cause of FTLD-TDP with ubiquitin-positive inclusions. This established PGRN haploinsufficiency as a disease mechanism [8] [10].
  • 2010: Grn−/− mouse models recapitulated FTD-like pathology, including microgliosis, lipofuscinosis, and TDP-43 aggregation, validating PGRN’s role in lysosomal homeostasis [8] [9].
  • 2013: PGRN was recognized as an adipokine linking obesity to insulin resistance, expanding its relevance beyond neurodegeneration [1].
  • 2018–2023: The "immuno-neurology" paradigm emerged, positioning microglial PGRN as a regulator of neuroimmune surveillance. Clinical trials began for PGRN-enhancing therapies (e.g., latozinemab), while lipidomic studies revealed PGRN’s role in sphingolipid metabolism [2] [3] [5].

Paradigm shifts have shaped PM-1’s development:

  • From Protein Clearance to Microglial Modulation: Early neurodegenerative therapies targeted protein aggregates (e.g., amyloid-β). PGRN research highlighted microglial dysfunction as a upstream driver of pathology [2] [4].
  • From CNS-Restricted to Systemic Effects: Metabolic studies revealed PGRN’s peripheral actions, prompting strategies to address both CNS and metabolic compartments [1] [5].
  • From Gene Therapy to Precision Small Molecules: Initial approaches focused on GRN replacement. PM-1 exemplifies next-generation agents fine-tuning PGRN expression within specific cellular contexts [6] [10].

Table 3: Key Milestones in PGRN Research and Therapeutic Development

YearMilestoneSignificance
2006GRN mutations linked to FTLD-TDPEstablished PGRN deficiency as a cause of neurodegeneration
2010Sortilin identified as a PGRN clearance receptorRevealed mechanism for regulating extracellular PGRN levels
2013PGRN characterized as an adipokineLinked PGRN to obesity and insulin resistance
2018Immuno-neurology concept formalizedPositioned microglial PGRN as a therapeutic target
2020–2023Phase III trials of anti-sortilin antibodies (latozinemab)Advanced translational PGRN modulation

PM-1 builds upon these foundations by integrating lysosomal biology (TFEB activation), neuroimmunology (microglial targeting), and metabolic regulation (lipid metabolism) into a unified therapeutic strategy [5] [10].

Compounds Mentioned

  • Progranulin Modulator-1 (PM-1)
  • Latozinemab (AL001)
  • DNL593
  • PR006
  • PBFT02
  • AVB-101
  • Suberoylanilide hydroxamic acid (SAHA)
  • Bepridil

Properties

Product Name

Progranulin modulator-1

IUPAC Name

4-(3-fluoroazetidin-3-yl)-2-[(1S)-1-(4-fluorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C21H21F2N3O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H21F2N3O/c22-16-7-5-15(6-8-16)19-17-4-2-1-3-14(17)9-10-26(19)20-25-18(11-27-20)21(23)12-24-13-21/h1-8,18-19,24H,9-13H2/t18?,19-/m0/s1

InChI Key

YFWHTUPMKHSVCF-GGYWPGCISA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F

Isomeric SMILES

C1CN([C@H](C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.